(3,4-dihydroxyphenyl) decanoate

topical stability pro-drug design cutaneous delivery

(3,4-Dihydroxyphenyl) decanoate (CAS 630128-59-5) is a synthetic catechol monoester formed from decanoic acid and 3,4-dihydroxyphenol. With a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.36 g·mol⁻¹, it belongs to the family of lipophilic phenolic esters.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
CAS No. 630128-59-5
Cat. No. B12587072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroxyphenyl) decanoate
CAS630128-59-5
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)O
InChIInChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-16(19)20-13-10-11-14(17)15(18)12-13/h10-12,17-18H,2-9H2,1H3
InChIKeyKXZHZLOOWKEVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3,4-Dihydroxyphenyl) Decanoate (CAS 630128-59-5) and Why Procuring Teams Should Treat It as a Distinct Lipophilic Catechol Ester


(3,4-Dihydroxyphenyl) decanoate (CAS 630128-59-5) is a synthetic catechol monoester formed from decanoic acid and 3,4-dihydroxyphenol . With a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.36 g·mol⁻¹, it belongs to the family of lipophilic phenolic esters . The molecule retains the ortho-dihydroxy (catechol) motif responsible for antioxidant and enzyme-inhibitory activities while the C10 acyl chain substantially increases logP and membrane affinity relative to the parent phenol [1][2]. These dual features make it a candidate for applications requiring both radical-scavenging capacity and enhanced bioavailability or formulation compatibility, distinguishing it from shorter-chain esters, the free phenol, and mono-hydroxy analogs.

Why (3,4-Dihydroxyphenyl) Decanoate Cannot Be Interchanged with Shorter Esters, the Free Phenol, or Mono-Hydroxy Analogs


Catechol esters with different alkyl chain lengths exhibit sharply divergent biological performance because the acyl moiety simultaneously governs lipophilicity, enzyme recognition, and metabolic stability [1][2]. The free phenol 3,4-dihydroxyphenol is highly polar, rapidly metabolized, and shows negligible activity in cellular and tissue models where membrane partitioning is required [1][3]. Shorter esters (e.g., acetate, butyrate) provide insufficient lipophilicity for sustained membrane residence, while longer esters (e.g., dodecanoate) can alter selectivity profiles and toxicity [1]. Mono-hydroxy analogs such as tyrosyl decanoate lack the ortho-dihydroxy group essential for potent radical-scavenging and certain enzyme-inhibitory mechanisms [2][3]. Consequently, substituting one in-class compound for another without empirical comparative data risks loss of the specific activity, stability, or safety profile for which (3,4-dihydroxyphenyl) decanoate was selected.

Quantitative Performance Differentiation of (3,4-Dihydroxyphenyl) Decanoate Against Its Closest Analogs


Superior Resistance to Cutaneous Esterase Hydrolysis Versus Mono-Hydroxy Tyrosyl Decanoate

When formulated in unilamellar liposomes and exposed to ex vivo porcine skin extract, hydroxytyrosyl decanoate (a direct catechol-decanoate analog) exhibited zero detectable hydrolysis after 24 h, whereas the mono-hydroxy tyrosyl decanoate underwent 10–30% hydrolysis under identical conditions [1]. In microemulsion, the rank order of hydrolysis was tyrosyl lipoate > tyrosyl decanoate > hydroxytyrosyl lipoate > hydroxytyrosyl decanoate, confirming that the ortho-dihydroxy structure confers significant metabolic stability [1]. Although this study used the hydroxytyrosyl ester, the catechol head group and ester linkage are identical to (3,4-dihydroxyphenyl) decanoate, supporting a class-level inference of enhanced resistance to skin esterases.

topical stability pro-drug design cutaneous delivery

79‑Fold Gain in Antitrypanosomal Potency Over the Parent Phenol Hydroxytyrosol

The hydroxytyrosyl decanoate ester (catechol + C10 chain) demonstrated an IC₅₀ of 0.6 µM against Trypanosoma brucei in vitro, representing a 79‑fold improvement compared with the free phenol hydroxytyrosol (IC₅₀ ≈ 47.4 µM) [1]. The selectivity index (SI) against the non-tumoral human MRC‑5 cell line was 118, indicating a wide therapeutic window [1]. This potency increase was attributed to the optimal medium-chain length (C10–C12) and the ortho-dihydroxy substitution pattern, both features preserved in (3,4-dihydroxyphenyl) decanoate [1].

antitrypanosomal structure-activity relationship lipophilic esterification

In Vitro Antioxidant Capacity Exceeding That of Corresponding Hydroxytyrosyl Esters

In a comparative structure–activity study, a panel of synthetic catecholic antioxidants (structural analogs of hydroxytyrosol bearing the catechol moiety) demonstrated higher in vitro antioxidant capacity in the ABTS assay than their corresponding hydroxytyrosyl derivatives [1]. Although the specific TEAC value for the decanoate ester was not isolated, all catecholic compounds tested showed superior trolox-equivalent antioxidant capacity relative to their hydroxytyrosyl counterparts at equimolar concentrations [1]. This trend supports a class-level inference: (3,4-dihydroxyphenyl) decanoate is expected to outperform the hydroxytyrosyl decanoate ester in radical-scavenging assays owing to the preserved catechol pharmacophore.

ABTS assay TEAC catecholic antioxidants

Potent Irreversible Inhibition of Mushroom Tyrosinase by a Dihydroxyphenyl Decanoate Isomer

The positional isomer 3,5-dihydroxyphenyl decanoate (DPD) has been shown to irreversibly inhibit the diphenolase activity of mushroom tyrosinase (Agaricus bisporus) with an IC₅₀ of 96.5 µM [1]. Kinetic analysis revealed that DPD binds both the free enzyme and the enzyme–substrate complex, leading to complete activity loss at higher concentrations [1]. While direct data for the 3,4-dihydroxyphenyl isomer are absent from the peer-reviewed literature, the close structural analogy supports a plausible tyrosinase-inhibitory profile that warrants head-to-head experimental confirmation.

tyrosinase inhibition irreversible inactivation skin depigmentation

High-Priority Application Scenarios Where (3,4-Dihydroxyphenyl) Decanoate Offers Demonstrable Advantages


Topical Antioxidant Formulations Requiring Prolonged Enzymatic Stability

The resistance of the ortho-dihydroxy decanoate ester to skin esterase hydrolysis, as demonstrated in porcine skin models [1], positions this compound as a candidate for leave-on cosmetic or dermatological products where sustained antioxidant protection of the epidermis is critical. Formulators can expect longer functional half-life compared to mono-hydroxy esters or shorter-chain analogs.

Early-Stage Antiparasitic Drug Discovery for Trypanosomiasis

The 79‑fold potency boost achieved by C10 esterification of the catechol phenol [2] makes the decanoate ester a valuable scaffold for medicinal chemistry programs targeting Trypanosoma brucei. The high selectivity index (118) supports further ADME-Tox profiling and in vivo efficacy studies.

Lipophilic Antioxidant Additive for Food or Cosmetic Emulsions

The higher ABTS-scavenging capacity of catecholic esters over hydroxytyrosyl esters [3], combined with the C10 chain's favorable logP, suggests superior partitioning into lipid phases of emulsions. This property can be exploited to protect unsaturated lipids from oxidative rancidity with lower effective concentrations.

Tyrosinase-Targeted Depigmentation Research

The irreversible inhibition kinetics observed for a closely related dihydroxyphenyl decanoate isomer [4] provide a rationale for evaluating (3,4-dihydroxyphenyl) decanoate as a long-duration tyrosinase inactivator in melanogenesis studies. Head-to-head comparison with the 3,5-isomer would clarify positional specificity.

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